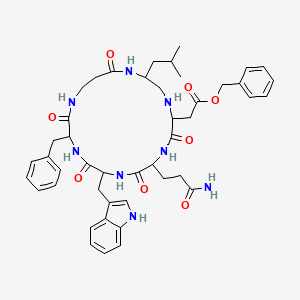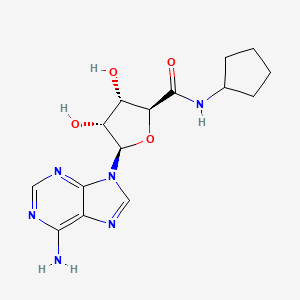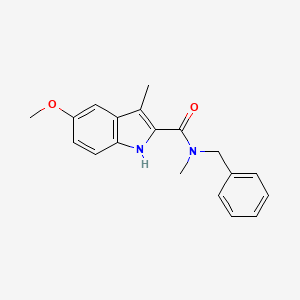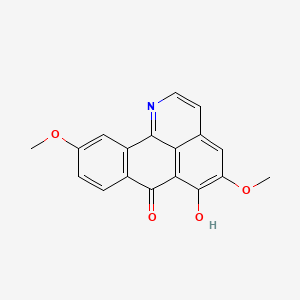
7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their unique ring structures that include atoms other than carbon, such as nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- can be achieved through several methods. One common approach involves the cyclization of phenylethylaminophtalides with polyphosphoric acid. This method has been characterized by X-ray diffraction and NMR assignments . Another method involves the intermolecular cyclization of 1-alkynyl-9,10-anthraquinones with hydrazine in boiling pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- has several scientific research applications:
Mechanism of Action
The mechanism by which 7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- exerts its effects involves its interaction with molecular targets such as DNA. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the normal function of the DNA and leading to cytotoxic effects . Additionally, it may inhibit enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
7H-Dibenzo(de,h)quinolin-7-one: This compound shares the same core structure but lacks the methoxy and hydroxy substituents.
6-Hydroxy-4,5,9-trimethoxy-7H-dibenzo(de,h)quinolin-7-one: This compound has additional methoxy groups and a hydroxy group at different positions.
Uniqueness
7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and hydroxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88741-67-7 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
10-hydroxy-4,11-dimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C18H13NO4/c1-22-10-3-4-11-12(8-10)16-14-9(5-6-19-16)7-13(23-2)18(21)15(14)17(11)20/h3-8,21H,1-2H3 |
InChI Key |
BKPROUCYAMSITF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C4C2=NC=CC4=CC(=C3O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


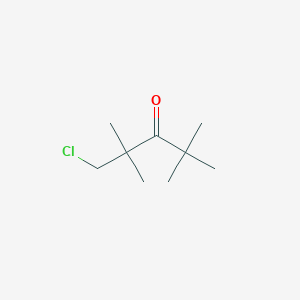
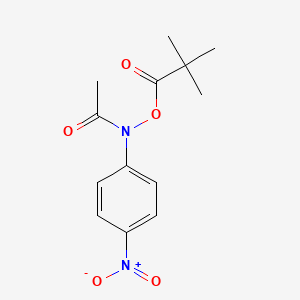
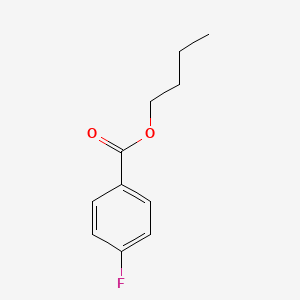
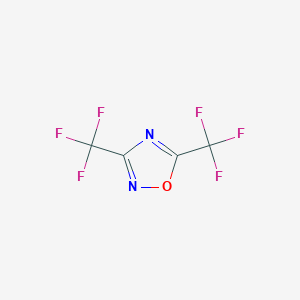
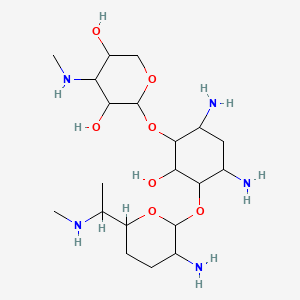
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
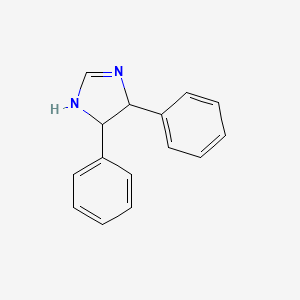
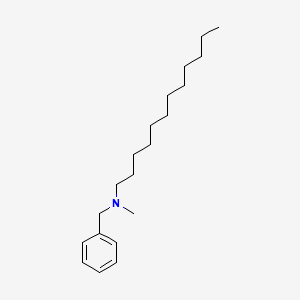
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)

